molecular formula C20H18N2O4 B11015981 N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B11015981
M. Wt: 350.4 g/mol
InChI Key: NZQLVRWPHDYUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

      Synthetic Routes: Methacetin can be synthesized through various methods. One common approach involves the reaction of 4-methoxyacetanilide (acetanilide with a methoxy group) with acetic anhydride to form the desired compound.

      Reaction Conditions: The reaction typically occurs under reflux conditions with acetic anhydride as the acetylating agent.

      Industrial Production: While industrial-scale production methods may vary, the synthesis usually involves efficient acetylation of 4-methoxyacetanilide.

  • Chemical Reactions Analysis

      Reactivity: Methacetin undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Medicine: Methacetin has been studied for its hepatoprotective properties. It is used as a substrate in the to assess liver function.

      Chemistry: Researchers explore its reactivity and use it as a model compound in various synthetic studies.

      Industry: Methacetin’s applications extend to pharmaceuticals and diagnostics.

  • Mechanism of Action

    • Methacetin’s hepatoprotective effect is attributed to its metabolism by liver enzymes. It is converted to acetaminophen (paracetamol), which is further metabolized.
    • The exact molecular targets and pathways involved are still under investigation.
  • Biological Activity

    N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

    Chemical Structure and Properties

    The compound has the following structural formula:

    • Molecular Formula : C25H27N3O4
    • Molecular Weight : 433.5 g/mol

    The structure features a quinoline core, which is known for its pharmacological properties, particularly in the development of antimicrobial and anticancer agents.

    Antimicrobial Activity

    Several studies have demonstrated the antimicrobial properties of this compound. For instance, preliminary investigations suggest that it exhibits significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve inhibition of DNA gyrase, a critical enzyme for bacterial replication.

    Table 1: Antimicrobial Activity Data

    CompoundTarget BacteriaIC50 (μM)
    This compoundE. coli0.0017
    This compoundS. aureusTBD

    Anticancer Activity

    The compound has also shown potential in anticancer applications. Research indicates that it can induce apoptosis in cancer cell lines through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases.

    Case Study: Anticancer Mechanism

    In a study focusing on HepG2 cells, it was observed that the compound induced significant cytotoxicity at concentrations above 50 µM. The mechanism was linked to the disruption of mitochondrial membrane potential and subsequent activation of apoptotic pathways.

    Enzyme Inhibition

    Research has highlighted the compound's ability to inhibit key enzymes involved in disease processes:

    • DNA Gyrase Inhibition : The compound exhibited potent inhibitory activity against DNA gyrase with an IC50 value of 0.0017 μM.
    • Topoisomerase IV Inhibition : Similar inhibitory effects were observed against topoisomerase IV, crucial for bacterial DNA replication.

    Table 2: Enzyme Inhibition Data

    EnzymeIC50 (μM)
    DNA Gyrase0.0017
    Topoisomerase IV0.98

    Pharmacokinetics and Toxicology

    The pharmacokinetic profile of this compound suggests good absorption characteristics with moderate bioavailability. Toxicological assessments indicate low acute toxicity; however, further studies are necessary to evaluate long-term effects and safety profiles.

    Properties

    Molecular Formula

    C20H18N2O4

    Molecular Weight

    350.4 g/mol

    IUPAC Name

    N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-oxoquinoline-4-carboxamide

    InChI

    InChI=1S/C20H18N2O4/c1-22-17-6-4-3-5-15(17)16(11-19(22)24)20(25)21-12-18(23)13-7-9-14(26-2)10-8-13/h3-11H,12H2,1-2H3,(H,21,25)

    InChI Key

    NZQLVRWPHDYUNE-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCC(=O)C3=CC=C(C=C3)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.